1-Azido-2-bromobenzene
Overview
Description
1-Azido-2-bromobenzene is an aromatic azide that is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .
Molecular Structure Analysis
The molecular formula of 1-Azido-2-bromobenzene is C6H4BrN3 . The molecule has a molecular weight of 198.02 g/mol . The InChI string representation of the molecule is InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H . The Canonical SMILES representation is C1=CC=C(C(=C1)N=[N+]=[N-])Br .Chemical Reactions Analysis
1-Azido-2-bromobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Azido-2-bromobenzene include a molecular weight of 198.02 g/mol . The molecule has a topological polar surface area of 14.4 Ų . The molecule has a complexity of 153 .Scientific Research Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions
1-Azido-2-bromobenzene is generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds. The reaction involves the coupling of an azide and an alkyne to form a heterocyclic compound containing a nitrogen atom .
Palladium-Catalyzed Cross-Coupling with Arylboronic Acids
1-Azido-2-bromobenzene can undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives . This reaction is a key step in the synthesis of biaryl compounds, which are important in various areas of chemistry and materials science .
Synthesis of Azides from Alcohols
Alkyl/benzyl azides can be readily synthesized in excellent yields from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides a practical procedure for the conversion of alcohols to azide .
Synthesis of Triazoles
1-Azido-2-bromobenzene can be used in the synthesis of 1,2,3-triazoles . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The synthesis of 1-monosubstituted aryl 1,2,3-triazoles has been achieved in good yields using calcium carbide as a source of acetylene .
Synthesis of Tetrazoles
1-Azido-2-bromobenzene can also be used in the synthesis of tetrazoles . Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. They are used in the synthesis of various pharmaceuticals and have shown a broad range of biological activities .
Synthesis of Aziridines
Aziridines are three-membered cyclic compounds containing one nitrogen atom. They are used as intermediates in the synthesis of various biologically active compounds. 1-Azido-2-bromobenzene can be used in the synthesis of aziridines .
Safety And Hazards
Future Directions
Azide-modified nucleosides, such as 1-Azido-2-bromobenzene, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
properties
IUPAC Name |
1-azido-2-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQEONXPGQIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340017 | |
Record name | o-Bromophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-bromobenzene | |
CAS RN |
3302-39-4 | |
Record name | o-Bromophenyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-2-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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